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Abstract

Anticancer Agent 72 (Paluratide, development code LUNA18) is an investigational, orally
bioavailable, macrocyclic peptide designed as a pan-RAS inhibitor. It targets multiple RAS
isoforms, including KRAS, NRAS, and HRAS, which are frequently mutated in various cancers.
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and
pharmacodynamics (PD) of Anticancer Agent 72, based on available preclinical and early-
phase clinical data. The information presented herein is intended to support further research
and development efforts in the field of targeted cancer therapy. While the development of
Paluratide was discontinued due to a narrow therapeutic window, the data gathered provides
valuable insights into the challenges and opportunities in targeting RAS-driven malignancies.

Introduction

The Ras family of small GTPases (KRAS, NRAS, and HRAS) are critical regulators of cellular
proliferation, differentiation, and survival. Somatic mutations in RAS genes are among the most
common oncogenic drivers, present in approximately 30% of all human cancers. These
mutations lock the RAS protein in a constitutively active, GTP-bound state, leading to aberrant
activation of downstream effector pathways, such as the MAPK and PI3K/AKT signaling
cascades, thereby promoting tumorigenesis.
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Anticancer Agent 72 (Paluratide) was developed to address the significant challenge of
directly inhibiting RAS proteins, which were long considered "undruggable.” As a cyclic peptide,
it represents a novel therapeutic modality that combines the target specificity of biologics with
the cell permeability and oral bioavailability of small molecules. This document summarizes the
key PK/PD characteristics of Anticancer Agent 72 and outlines the experimental
methodologies used to generate the presented data.

Pharmacokinetics

The pharmacokinetic profile of Anticancer Agent 72 has been characterized in preclinical
animal models and in an early-phase clinical trial. The key parameters are summarized in the
tables below.

Table 1: Preclinical Pharmacokinetic Parameters of

Anticancer Agent 72

. Route of
Parameter Value Species . .
Administration

Oral Bioavailability 21% - 47% Not Specified Oral
Half-life (t%2) Not Specified Not Specified Not Specified
Cmax Not Specified Not Specified Not Specified
Tmax Not Specified Not Specified Not Specified
Clearance (CL) Not Specified Not Specified Not Specified
Volume of Distribution

Not Specified Not Specified Not Specified

(vd)

Table 2: Clinical Pharmacokinetic Study Design (Phase

1)
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Parameter Description

Clinical Trial ID NCT05012618

Study Phase Phase 1

Study Design Dose-escalation and cohort expansion

Patients with locally advanced or metastatic

Patient Population ] ) ]
solid tumors with documented RAS alterations

Route of Administration Oral

To evaluate the safety, pharmacokinetics, and
Primary Objectives pharmacodynamics of single-agent and

combination therapy

Pharmacodynamics

The pharmacodynamic activity of Anticancer Agent 72 is directly linked to its mechanism of
action as a pan-RAS inhibitor.

Table 3: In Vitro Pharmacodynamic Properties of
Anticancer Agent 72

Parameter Value Target Assay

Dissociation Constant
(Kd)

0.043 nM KRAS G12D Not Specified

KRAS G12D - SOS1 N
IC50 <22nM ] Not Specified
Interaction

Preclinical and Clinical Activity

Preclinical studies demonstrated significant cellular activity of Anticancer Agent 72 against
multiple cancer types with KRAS mutations, including colorectal, gastric, non-small cell lung,
and pancreatic cancers.[1] The Phase 1 clinical trial (NCT05012618) was designed to assess
the preliminary anti-tumor activity in patients with RAS-mutated solid tumors.[1] However, the
development was discontinued due to a narrow therapeutic window observed in this study.[1]
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Mechanism of Action

Anticancer Agent 72 functions as a pan-RAS inhibitor by binding with high affinity to multiple
RAS isoforms. It effectively blocks the interaction between RAS and the guanine nucleotide

exchange factor Son of Sevenless 1 (SOS1).[1] This inhibition prevents the exchange of GDP
for GTP, thereby locking RAS in its inactive state and preventing the activation of downstream

oncogenic signaling pathways.

Signaling Pathway Diagram
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Caption: Mechanism of action of Anticancer Agent 72 in the RAS signaling pathway.
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Experimental Protocols

Detailed experimental protocols for the preclinical and clinical evaluation of Anticancer Agent

72 are not fully available in the public domain. However, based on standard practices in drug

development, the following methodologies are likely to have been employed.

In Vitro Assays

Binding Affinity Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry
(ITC) would likely be used to determine the dissociation constant (Kd) of Anticancer Agent
72 to various RAS isoforms.

GTP-RAS Pulldown Assays: To assess the levels of active, GTP-bound RAS in cancer cell
lines following treatment with Anticancer Agent 72.

Cell Viability Assays: Standard assays such as MTT or CellTiter-Glo would be used to
determine the cytotoxic and cytostatic effects of the agent on a panel of cancer cell lines with
different RAS mutation statuses.

Western Blotting: To analyze the phosphorylation status and expression levels of key
proteins in the RAS downstream signaling pathways (e.g., p-ERK, p-AKT).

In Vivo Pharmacokinetic Studies

« Animal Models: Typically, rodents (mice, rats) and non-rodents (dogs, monkeys) are used.

Dosing: Single and multiple doses administered via oral and intravenous routes.
Sample Collection: Serial blood samples are collected at various time points post-dosing.

Bioanalysis: Drug concentrations in plasma are quantified using a validated LC-MS/MS
(Liquid Chromatography with tandem mass spectrometry) method.

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t¥2, CL, Vd) are calculated
using non-compartmental or compartmental analysis with software like WinNonlin.

Experimental Workflow Diagram
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Caption: A generalized workflow for in vivo pharmacokinetic studies.

Conclusion

Anticancer Agent 72 (Paluratide) represents a significant advancement in the challenging field
of RAS-targeted therapies. Its novel macrocyclic peptide structure allows for oral bioavailability
and potent inhibition of the RAS-SOS1 interaction. While its clinical development was halted
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due to a narrow therapeutic window, the preclinical and early clinical data provide a valuable
foundation for the future design and development of next-generation pan-RAS inhibitors.
Further research focusing on optimizing the therapeutic index of such compounds is warranted
to unlock the full potential of this therapeutic strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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